molecular formula C9H10FNO2 B13007150 4-(2-Fluoroethoxy)benzamide

4-(2-Fluoroethoxy)benzamide

Cat. No.: B13007150
M. Wt: 183.18 g/mol
InChI Key: YRHKHLAGUCBUHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Fluoroethoxy)benzamide typically involves a one-step reaction that yields high radiochemical purity and specific activity. One common method involves the radiofluorination of a precursor compound, resulting in the formation of this compound with a radiochemical yield of approximately 53 ± 14% . The overall synthesis time is around 54 ± 7 minutes . This method is efficient and reliable, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

4-(2-Fluoroethoxy)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, amines, and Lewis acids. The major products formed from these reactions are typically benzamide derivatives with varying functional groups.

Mechanism of Action

Comparison with Similar Compounds

4-(2-Fluoroethoxy)benzamide can be compared with other fluorine-containing benzamide analogs, such as:

The uniqueness of this compound lies in its high radiochemical yield, specific activity, and rapid synthesis time, making it a preferred choice for PET imaging applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-(2-fluoroethoxy)benzamide

InChI

InChI=1S/C9H10FNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

YRHKHLAGUCBUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCF

Origin of Product

United States

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